molecular formula C8H9Br2NO3 B3091041 2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt CAS No. 1215634-37-9

2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt

Cat. No.: B3091041
CAS No.: 1215634-37-9
M. Wt: 326.97
InChI Key: LETZKCUPBOILJJ-UHFFFAOYSA-N
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Description

“2-Amino-5-bromo-3-methoxybenzoic acid hydrobromide” is a chemical compound with a molecular weight of 326.97 . Its IUPAC name is the same as the common name . The InChI code for this compound is 1S/C8H8BrNO3.BrH/c1-13-6-3-4(9)2-5(7(6)10)8(11)12;/h2-3H,10H2,1H3,(H,11,12);1H .

Scientific Research Applications

Applications in Environmental and Health Sciences

  • Polybrominated Compounds : Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) highlight their occurrence as contaminants in brominated flame retardants and the resultant health risks due to their similar biological effects to PCDDs and PCDFs, including hepatic and dermal toxicities (Mennear & Lee, 1994). This research can be relevant when considering the environmental impact and safety protocols for handling and disposal of "2-Amino-5-bromo-3-methoxybenzoic acid hydrobromide".

  • Phenolic Compounds : The review on gallic acid, a phenolic compound, underscores its anti-inflammatory properties and potential for treating inflammation-related diseases, which could suggest similar research directions for structurally related compounds (Bai et al., 2020). Investigating the pharmacological activities of "2-Amino-5-bromo-3-methoxybenzoic acid hydrobromide" might reveal comparable benefits.

Potential for Advanced Material Development

  • Ionic Polymers : Research on divalent metal salts of p-aminobenzoic acid as precursors for ionic polymers indicates a method for incorporating metal into polymers, which could be explored for "2-Amino-5-bromo-3-methoxybenzoic acid hydrobromide" in developing materials with specific electronic or structural properties (Matsuda, 1997).

Implications in Pharmacology and Toxicology

  • Paraben Compounds : Studies on the endocrine toxicity, absorption, and human exposure of paraben esters could inform safety and regulatory considerations for "2-Amino-5-bromo-3-methoxybenzoic acid hydrobromide", given its structural similarity to parabens and potential for use in consumer products (Darbre & Harvey, 2008).

Mechanism of Action

Target of Action

Similar compounds have been used in peptide synthesis , suggesting that it may interact with proteins or enzymes involved in this process.

Mode of Action

Based on its structural similarity to other benzoic acid derivatives, it may participate in solution phase peptide synthesis . This involves the formation of peptide bonds, which are crucial for the creation of proteins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Properties

IUPAC Name

2-amino-5-bromo-3-methoxybenzoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3.BrH/c1-13-6-3-4(9)2-5(7(6)10)8(11)12;/h2-3H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETZKCUPBOILJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)O)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215634-37-9
Record name 2-Amino-5-bromo-3-methoxy-benzoic acid hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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